molecular formula C14H20N2O4S B2784334 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide CAS No. 953206-16-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide

Cat. No. B2784334
CAS RN: 953206-16-1
M. Wt: 312.38
InChI Key: KKFYMYIAZTUTHQ-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rearrangement and Formation of Pyrrolidin-3-ones: N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and subjected to reactions yielding pyrrolidin-3-ones, an unexpected outcome offering insights into the chemical reactivity of related sulfonamides (Králová et al., 2019).

Material Science and Polymers

  • Development of Proton Exchange Membranes: Sulfonated poly(arylene ether sulfone) copolymers, involving methoxy groups, have shown promise as materials for fuel cell applications, demonstrating high proton conductivity and good thermal stability (Kim et al., 2008).

Organic and Medicinal Chemistry

  • Synthesis and Antimicrobial Evaluation: Novel sulfonate derivatives, including sulfopropyl and sulfobutyl groups, have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (Fadda et al., 2016).

Electrochemistry and Nanotechnology

  • Polypyrrole Nanoparticles: The chemical oxidative polymerization of pyrrole in the presence of a functional polyanion has led to the production of water-dispersed polypyrrole nanoparticles, showcasing the utility of sulfonate groups in synthesizing conductive nanomaterials (Yang et al., 2010).

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(2)21(18,19)15-11-6-7-12(13(9-11)20-3)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYMYIAZTUTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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